molecular formula C18H22F3NO2 B5470328 1-(cyclopropylmethyl)-4-[2-(trifluoromethyl)benzyl]piperidine-4-carboxylic acid

1-(cyclopropylmethyl)-4-[2-(trifluoromethyl)benzyl]piperidine-4-carboxylic acid

Cat. No.: B5470328
M. Wt: 341.4 g/mol
InChI Key: FLKBQPOYMCWGCT-UHFFFAOYSA-N
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Description

1-(cyclopropylmethyl)-4-[2-(trifluoromethyl)benzyl]piperidine-4-carboxylic acid is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclopropylmethyl)-4-[2-(trifluoromethyl)benzyl]piperidine-4-carboxylic acid typically involves multiple steps, including:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the cyclopropylmethyl group: This step may involve alkylation reactions using cyclopropylmethyl halides.

    Attachment of the trifluoromethylbenzyl group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(cyclopropylmethyl)-4-[2-(trifluoromethyl)benzyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or antimicrobial properties.

    Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(cyclopropylmethyl)-4-[2-(trifluoromethyl)benzyl]piperidine-4-carboxylic acid would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    1-(cyclopropylmethyl)-4-benzylpiperidine-4-carboxylic acid: Lacks the trifluoromethyl group.

    1-(cyclopropylmethyl)-4-[2-(chloromethyl)benzyl]piperidine-4-carboxylic acid: Contains a chloromethyl group instead of trifluoromethyl.

    1-(cyclopropylmethyl)-4-[2-(methyl)benzyl]piperidine-4-carboxylic acid: Contains a methyl group instead of trifluoromethyl.

Uniqueness

The presence of the trifluoromethyl group in 1-(cyclopropylmethyl)-4-[2-(trifluoromethyl)benzyl]piperidine-4-carboxylic acid may impart unique properties, such as increased lipophilicity, metabolic stability, and potential for specific biological interactions. These characteristics can make it a valuable compound for further research and development.

Properties

IUPAC Name

1-(cyclopropylmethyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F3NO2/c19-18(20,21)15-4-2-1-3-14(15)11-17(16(23)24)7-9-22(10-8-17)12-13-5-6-13/h1-4,13H,5-12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKBQPOYMCWGCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC(CC2)(CC3=CC=CC=C3C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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